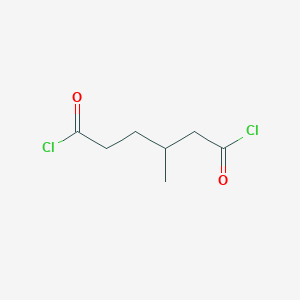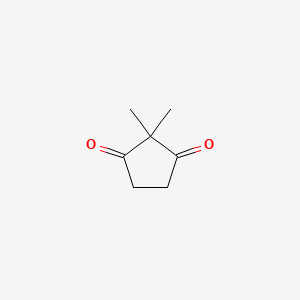
2,2-Dimethyl-1,3-cyclopentanedione
Vue d'ensemble
Description
“2,2-Dimethyl-1,3-cyclopentanedione” is an organic compound with the linear formula C7H10O2 . It has a molecular weight of 126.157 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-cyclopentanedione” can be represented by the InChI code: InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular formula of “2,2-Dimethyl-1,3-cyclopentanedione” is C7H10O2, and its molecular weight is 126.155 g/mol .
Applications De Recherche Scientifique
Photoinduced Electron Transfer and Radiolytic Oxidation
2,2-Dimethyl-1,3-cyclopentanedione is involved in the generation of cyclopentane-1,3-diyl radical cations through photoinduced electron transfer (PET) and radiolytic oxidation. This process has been observed in the rearrangement of unsymmetrical bridgehead-substituted bicyclopentane, showing regioselective rearrangement to 3-methylcyclopentene under PET conditions (Adam et al., 1994).
Organic Synthesis
2,2-Dimethyl-1,3-cyclopentanedione is used in various organic syntheses. It is a precursor in the synthesis of compounds like 2-Acetyl-3-hydroxy-2-cyclopenten-1-one and 2-acetyl-4,4-dimethyl-1,3-cyclopentanedione, demonstrating its versatility as a building block in organic chemistry (Merényi & Nilsson, 2003).
Photochemical Reactions
In photochemical studies, 2,2-dimethyl-1-phenyl-1,3-diketones, which are closely related to 2,2-dimethyl-1,3-cyclopentanedione, undergo specific type II cyclization and type I cleavage reactions upon irradiation. This illustrates the compound's potential in studying photochemical pathways and mechanisms (Yoshioka et al., 1984).
Mechanistic Studies in Synthesis
Research involving the attempted synthesis of derivatives of 2,2-dimethyl-1,3-cyclopentanedione offers insights into the mechanisms of chemical reactions and the behavior of chemical intermediates (Klaus & Margaretha, 1991).
Chemical Oscillators
1,3-Cyclopentanedione, including its derivatives like 2,2-dimethyl-1,3-cyclopentanedione, is used in permanganate chemical oscillators. These systems are significant for the study of chemical oscillations, which are a fundamental aspect of non-linear chemical dynamics (Olexová et al., 1996).
Matrix Isolation Spectroscopy
Matrix isolation spectroscopy studies, such as those on 3-methyl-1,2-cyclopentanedione, reveal insights into molecular behavior at low temperatures and the stabilization of molecules through intramolecular hydrogen bonding. This kind of research provides valuable information on molecular structure and dynamics (Samanta et al., 2011).
High-Pressure X-Ray Diffraction Studies
High-pressure X-ray diffraction studies of 2,2-dimethyl-1,3-cyclopentanedione derivatives, like 2-methyl-1,3-cyclopentanedione, offer insights into the behavior of molecular crystals under pressure. These studies are crucial in understanding the physical properties and structural stability of molecular crystals (Katrusiak, 1991).
Safety and Hazards
When handling “2,2-Dimethyl-1,3-cyclopentanedione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
The primary targets of 2,2-Dimethyl-1,3-cyclopentanedione are currently unknown. This compound is a derivative of cyclopentanedione, which is known to interact with various biological targets . .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other cyclopentanedione derivatives, but this is purely speculative without further studies .
Biochemical Pathways
Given the lack of specific information, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,2-Dimethyl-1,3-cyclopentanedione, it’s recommended to handle it in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
2,2-dimethylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZVJNSRQRUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192100 | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3883-58-7 | |
| Record name | 2,2-Dimethyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



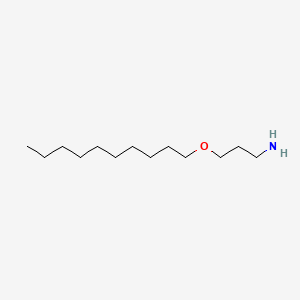
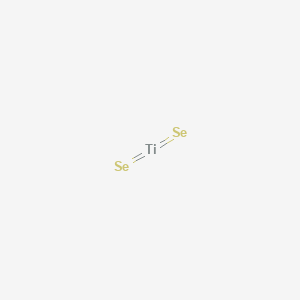


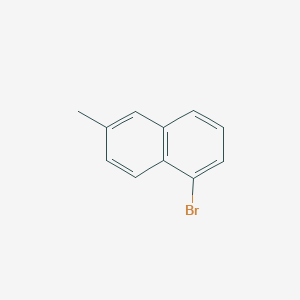
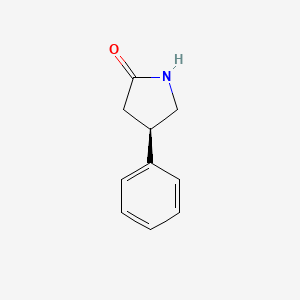

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
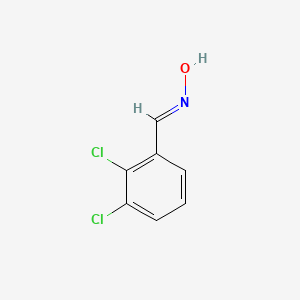


![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)

